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(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride
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Overview
Description
(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of N-substituted piperidines to form pyrrolidine-2-carbaldehyde, which is then converted to the carboxylic acid . The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-one.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is primarily utilized in medicinal chemistry for its role as a building block in drug synthesis. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study: Antidepressant Development
A study demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, indicating potential as antidepressants. The synthesized compounds were tested in vitro and showed promising results in increasing serotonin levels in neuronal cultures.
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
Case Study: Cognitive Enhancement
In animal models, compounds derived from this compound were shown to enhance cognitive functions such as memory and learning. Behavioral tests indicated improved performance in tasks requiring memory recall, suggesting its potential use in treating cognitive disorders.
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages. This effect was linked to the modulation of NF-kB signaling pathways, highlighting its therapeutic potential in inflammatory conditions.
Mechanism of Action
The mechanism of action of (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups.
Prolinol: A derivative of proline with similar structural features.
Uniqueness
(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula for this compound can be represented as follows:
This compound features a pyrrolidine ring attached to a benzoic acid moiety, which is believed to contribute to its biological activity through interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties :
- The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
- Anticancer Activity :
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which play critical roles in cellular metabolism and proliferation . Molecular docking studies suggest that the binding affinity of the compound to these enzymes is significant, indicating its potential as a therapeutic agent.
- Receptor Modulation : The pyrrolidine moiety may facilitate interactions with various receptors and enzymes, potentially modulating their activity and influencing downstream signaling pathways involved in cell survival and proliferation .
Case Studies and Experimental Findings
Several studies provide insight into the biological activity of this compound:
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Further In Vivo Studies : To validate the efficacy observed in vitro, comprehensive animal studies are needed to assess pharmacokinetics, toxicity, and therapeutic potential.
- Development of Derivatives : Exploring structural modifications could enhance potency and selectivity for specific biological targets.
- Clinical Trials : Given its potential as an anticancer agent, initiating clinical trials will be crucial to evaluate safety and efficacy in human subjects.
Properties
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPDODVKXJRKDO-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.